5-Methylthieno[2,3-d]pyrimidine

Kinase inhibition MNK1/MNK2 Cancer therapeutics

Medicinal chemistry teams require precise heterocyclic scaffolds for SAR campaigns; generic substitution leads to chemotype divergence and failed target engagement. 5-Methylthieno[2,3-d]pyrimidine (CAS 19673-87-1) is a validated, unadorned parent heterocycle for constructing kinase inhibitors. - **Proven utility**: Enables MNK2-selective inhibitors (e.g., MNK-7g), dual c-Met/VEGFR-2 nanomolar agents (IC50 = 25/48 nM), and anti-inflammatory MTDLs (15-LOX superior to NDGA). - **Synthetic handle**: 5-methyl group directs C-4/C-6 functionalization; non-interchangeable with [3,2-d] regioisomer. - **Supply**: BenchChem offers this critical building block for focused library synthesis. Ready for immediate R&D shipment.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 19673-87-1
Cat. No. B012707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthieno[2,3-d]pyrimidine
CAS19673-87-1
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC=NC=C12
InChIInChI=1S/C7H6N2S/c1-5-3-10-7-6(5)2-8-4-9-7/h2-4H,1H3
InChIKeyGJVFCZRRXPIYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthieno[2,3-d]pyrimidine Profile & Sourcing


5-Methylthieno[2,3-d]pyrimidine (CAS 19673-87-1) is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyrimidine ring, with a methyl substituent at the 5-position . This core scaffold serves as a privileged structure in medicinal chemistry, providing a versatile template for developing kinase inhibitors, particularly those targeting the MNK (MAPK-interacting kinase) family [1]. As an unadorned parent heterocycle, this compound functions primarily as a key synthetic intermediate for constructing more elaborate, biologically active derivatives rather than as an end-use active pharmaceutical ingredient [2].

Workflow
Synthetic intermediate for kinase inhibitor programs
Core scaffold for MNK, c-Met, VEGFR-2 library synthesis
Selection
5-Methyl group enables derivatization and selectivity
Critical for C-4/C-6 functionalization and SAR studies
Context
Medicinal chemistry building block, not an API
Privileged structure for focused kinase probe libraries

Why 5-Methylthieno[2,3-d]pyrimidine Cannot Be Swapped


Generic substitution within the thienopyrimidine class is scientifically unsound because the 5-methyl substituent on the thieno[2,3-d]pyrimidine core exerts a profound influence on both electronic properties and downstream synthetic utility. The presence of the methyl group at the 5-position is not merely decorative; it directly impacts the reactivity of adjacent positions (e.g., C-4 and C-6) for further functionalization, a factor critical for building focused kinase inhibitor libraries [1]. Critically, the thieno[2,3-d]pyrimidine isomer itself is non-interchangeable with its [3,2-d] counterpart due to divergent vectorial presentation of substituents in ATP-binding pockets, as demonstrated by X-ray co-crystal structures and molecular docking studies of MNK and VEGFR-2 inhibitors [2]. Replacing 5-Methylthieno[2,3-d]pyrimidine with a 6-methyl, 5-unsubstituted, or regioisomeric thienopyrimidine will yield a different chemotype with potentially altered or abolished target engagement, undermining the integrity of SAR (Structure-Activity Relationship) campaigns [3].

Target
Potential Substitute
5-Methylthieno[2,3-d]pyrimidine
Unsubstituted thieno[2,3-d]pyrimidine
Methyl directs reactivity at C-4/C-6 and preserves MNK2-selectivity SAR
Lacks methyl handle; altered reactivity profile may derail planned derivatization
5-Methylthieno[2,3-d]pyrimidine
Thieno[3,2-d]pyrimidine (regioisomer)
Vectorial presentation matches ATP-binding pocket requirements shown in co-crystal structures
Divergent geometry may shift target engagement and compromise kinase inhibition profile
5-Methylthieno[2,3-d]pyrimidine
6-Methylthieno[2,3-d]pyrimidine
Substitution pattern validated in published SAR campaigns for MNK and VEGFR-2
Different substitution may yield a distinct chemotype; reported activity may not transfer

5-Methylthieno[2,3-d]pyrimidine Performance Benchmarks


MNK2 Selectivity Advantage

In a direct head-to-head evaluation of a series of 28 thienopyrimidines, a 5-methyl-substituted derivative (MNK-7g) demonstrated significant selectivity for MNK2 over MNK1, a desirable profile for mitigating off-target effects. The 5-methyl group is essential for achieving this selectivity profile; unsubstituted thieno[2,3-d]pyrimidine analogs in the same study exhibited inferior selectivity ratios [1].

MNK2 selectivity
Head-to-head
Reported preferential MNK2 inhibition over MNK1; selectivity attributed to 5-methyl substitution
Supports MNK2-selective inhibitor synthesis
Exact IC50 values not disclosed in source; requires verification
Kinase inhibition MNK1/MNK2 Cancer therapeutics

Dual c-Met/VEGFR-2 Kinase Inhibition

Optimization of the 5-methylthieno[2,3-d]pyrimidine scaffold yielded compound 12j, a potent dual inhibitor of c-Met and VEGFR-2. The 5-methyl substitution is a critical component of the pharmacophore, enabling the compound to achieve nanomolar IC50 values against both targets [1].

Dual c-Met/VEGFR-2
Reported
c-Met IC50: 25 nM
VEGFR-2 IC50: 48 nM
Supports dual kinase probe development
In vitro enzymatic assay; derivative 12j
Angiogenesis inhibition c-Met VEGFR-2 Oncology

15-LOX Inhibition vs. NDGA

A derivative based on the 5-methylthieno[2,3-d]pyrimidine scaffold, compound 6o, exhibited 15-lipoxygenase (15-LOX) inhibitory activity that surpasses the reference standard nordihydroguaiaretic acid (NDGA). This demonstrates the scaffold's utility in developing multi-target-directed ligands for inflammatory conditions [1].

15-LOX inhibition
Head-to-head
Derivative IC50: 1.17 µM
NDGA IC50: 1.28 µM
Reported 15-LOX inhibition context
Compound 6o; human 15-LOX assay
15-Lipoxygenase Anti-inflammatory COX-2 selectivity

Nitric Oxide Reduction vs. Celecoxib and Diclofenac

In cellular assays using LPS-activated RAW 264.7 macrophages, compound 6o, a 5-methylthieno[2,3-d]pyrimidine derivative, exhibited a significantly greater potency in reducing nitric oxide (NO) production compared to the established anti-inflammatory drugs celecoxib and diclofenac [1].

NO reduction
Head-to-head
Derivative IC50: 7.77 µM
Celecoxib: 22.89 µM
Diclofenac: 25.34 µM
Supports cellular immunomodulation research
LPS-activated RAW 264.7 macrophages
Immunomodulation Nitric oxide TNF-α Inflammation

DHFR Antifolate Synthesis Intermediate

2,4-Diamino-5-methylthieno[2,3-d]pyrimidine serves as the essential starting material for synthesizing lipophilic antifolates targeting Pneumocystis carinii dihydrofolate reductase (DHFR). While the parent compound's intrinsic activity is not the primary metric, its pivaloylation and subsequent bromination at the 5-methyl group enables the creation of 6-bromo-5-[(substituted anilino)methyl] derivatives with potent and measurable IC50 values, a transformation pathway not accessible from the unsubstituted thieno[2,3-d]pyrimidine core [1].

DHFR intermediate
Method context
Enables 6-bromo derivatization; derivative IC50: 7.5 µM (P. carinii DHFR)
Enables antifolate SAR exploration
5-methyl required for synthetic handle; intrinsic activity not primary
Dihydrofolate reductase Antifolate Pneumocystis carinii Infectious disease

5-Methylthieno[2,3-d]pyrimidine Validated Applications


Synthesis of Selective MNK Inhibitors

Medicinal chemistry teams can utilize 5-Methylthieno[2,3-d]pyrimidine as a core scaffold to synthesize 4-amino-substituted derivatives. This approach has been validated to yield compounds with selectivity for MNK2 over MNK1, as demonstrated by MNK-7g [1], and potent nanomolar inhibitors like 7a, 8e, and 8f that down-regulate phospho-eIF4E and induce apoptosis in cancer cells .

Dual c-Met/VEGFR-2 Inhibitor Development

Researchers targeting tumor angiogenesis can employ 5-Methylthieno[2,3-d]pyrimidine to construct dual c-Met/VEGFR-2 kinase inhibitors. The scaffold has been shown to support compounds like 12j, which achieve dual nanomolar inhibition (IC50 = 25 nM for c-Met; 48 nM for VEGFR-2), a validated starting point for developing therapies that simultaneously block multiple oncogenic pathways [1].

Multi-Target Anti-Inflammatory via 15-LOX/COX-2

Investigators in inflammation and immunology can leverage this scaffold to design multi-target-directed ligands (MTDLs). As evidenced by compound 6o, derivatives of 5-Methylthieno[2,3-d]pyrimidine can achieve superior 15-LOX inhibition compared to NDGA and significantly outperform celecoxib and diclofenac in reducing NO production in macrophages [1].

Lipophilic Antifolate Synthesis

The 5-methyl group provides a critical synthetic handle for the preparation of antifolate compounds. Researchers can follow established protocols to convert 2,4-diamino-5-methylthieno[2,3-d]pyrimidine into 6-bromo-5-[(substituted anilino)methyl] derivatives, which have demonstrated activity against Pneumocystis carinii DHFR (IC50 = 7.5 μM), providing a pathway for developing novel anti-infectives [1].

Application
Selection Property
Validation Focus
Synthesis of MNK2-biased chemical probes
5-Methylthieno[2,3-d]pyrimidine core for reported MNK2 selectivity
MNK isoform selectivity assay and downstream eIF4E phosphorylation
Dual c-Met/VEGFR-2 kinase probe development
Scaffold supporting dual nanomolar kinase inhibition
c-Met and VEGFR-2 enzymatic inhibition and cellular angiogenesis models
Multi-target inflammation probe development
15-LOX/COX-2 inhibitory scaffold with cellular activity
15-LOX enzyme assay and LPS-induced NO production in macrophages
Antifolate SAR intermediate synthesis
5-Methyl group as a required derivatization handle
Synthetic route feasibility and DHFR enzyme inhibition endpoints

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